1-(1-Benzylazetidin-3-yl)ethan-1-one
Description
1-(1-Benzylazetidin-3-yl)ethan-1-one is a heterocyclic compound featuring a four-membered azetidine ring substituted with a benzyl group at the nitrogen atom and an acetyl (ethanone) group at the 3-position. Azetidines, due to their ring strain and nitrogen-containing structure, are valuable intermediates in medicinal chemistry, often exploited for their bioactivity and utility in drug design.
Properties
Molecular Formula |
C12H15NO |
|---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(1-benzylazetidin-3-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-10(14)12-8-13(9-12)7-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
InChI Key |
GRZZJVTZLXPLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CN(C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Benzylazetidin-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of benzylamine with a suitable azetidinone precursor under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods: Industrial production of 1-(1-Benzylazetidin-3-yl)ethan-1-one often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzylazetidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Secondary alcohols.
Substitution: Nitrobenzyl or halobenzyl derivatives.
Scientific Research Applications
1-(1-Benzylazetidin-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Benzylazetidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The azetidine ring and ketone functional group allow it to form hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Azetidine Derivatives
The substituents on the azetidine ring significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Comparison of Azetidine-Based Compounds
*Calculated based on molecular formula.
- The hydroxyl group at C3 enhances polarity, which may limit blood-brain barrier penetration but improve solubility .
- 1-(3-Azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one : The azide and tetrazole groups enable participation in Huisgen cycloaddition (click chemistry), making this compound valuable for bioconjugation or polymer chemistry .
Comparison with Ethanone-Containing Heterocycles
Compounds with ethanone moieties attached to aromatic or heteroaromatic systems exhibit diverse bioactivities:
- 1-(6-Chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one : The benzodiazole ring and chloro substituent suggest antimicrobial or kinase inhibitory activity, common in heterocyclic drug candidates .
- Oxime Ethers of 1-(Benzofuran-2-yl)ethan-1-one: These derivatives demonstrate notable antimicrobial activity, highlighting the ethanone group’s role as a pharmacophore in pathogen targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
